4-bromo-1,2-oxazole-3-carboxylic acid
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Overview
Description
4-Bromo-1,2-oxazole-3-carboxylic acid is a heterocyclic compound featuring a five-membered ring with oxygen and nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
Target of Action
These compounds bind to biological targets based on their chemical diversity .
Mode of Action
Isoxazole derivatives are known to interact with their targets in a variety of ways, depending on the specific compound and target .
Biochemical Pathways
Isoxazole derivatives are known to influence a wide range of biochemical pathways, depending on the specific compound and its targets .
Result of Action
Isoxazole derivatives are known to have a wide range of biological activities, depending on the specific compound and its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1,2-oxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-3-nitrotoluene with suitable reagents to form the oxazole ring. The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the oxazole ring or the carboxylic acid group.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted oxazole compounds .
Scientific Research Applications
4-Bromo-1,2-oxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Oxazole: A parent compound with a similar five-membered ring structure.
Isoxazole: A structural isomer with different positioning of the nitrogen and oxygen atoms.
Thiazole: A related compound with a sulfur atom replacing the oxygen atom in the ring
Uniqueness: 4-Bromo-1,2-oxazole-3-carboxylic acid is unique due to the presence of the bromine atom and the carboxylic acid group, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in medicinal chemistry and other scientific research fields .
Properties
CAS No. |
893638-53-4 |
---|---|
Molecular Formula |
C4H2BrNO3 |
Molecular Weight |
192 |
Purity |
95 |
Origin of Product |
United States |
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